Diethyl 1-tetradecanephosphonate CAS number 5191-09-3 properties
Diethyl 1-tetradecanephosphonate CAS number 5191-09-3 properties
An In-depth Technical Guide to Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) for Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl 1-tetradecanephosphonate, CAS number 5191-09-3. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and to propose logical, field-proven experimental methodologies.
Introduction and Strategic Overview
Diethyl 1-tetradecanephosphonate is an organophosphorus compound distinguished by a phosphonate functional group attached to a long, saturated C14 alkyl chain (tetradecyl group). This unique amphiphilic structure—a polar phosphonate head and a long nonpolar hydrocarbon tail—is the primary determinant of its physical properties and potential applications. While specific research on this molecule is not widely published, its structural motifs are common in compounds used as surfactants, lubricants, and, increasingly, as intermediates in the synthesis of biologically active molecules.[1]
Organophosphonates are recognized for their stability and their ability to mimic phosphates in biological systems, making them a subject of interest in medicinal chemistry. The long alkyl chain of this particular phosphonate suggests potential utility in modulating hydrophobic interactions, for example, in membrane-targeting applications or as a hydrophobic tail in novel drug delivery systems. This guide will synthesize the available data and provide expert-driven predictions and protocols to facilitate its use in a research and development setting.
Chemical Identity and Molecular Structure
A clear understanding of the molecule's identity is the foundation for all subsequent research.
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CAS Number: 5191-09-3[2]
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Molecular Formula: C₁₈H₃₉O₃P[2]
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Molecular Weight: 334.47 g/mol [2]
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IUPAC Name: diethyl tetradecylphosphonate[3]
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Common Synonyms: Diethyl 1-tetradecylphosphonate, 1-diethoxyphosphoryltetradecane, Tetradecane-1-phosphonic acid diethyl ester[1][4]
Caption: 2D Structure of Diethyl 1-tetradecanephosphonate.
Physicochemical and Computational Properties
The compound's physical and chemical characteristics are summarized below. These properties are critical for predicting its behavior in various solvents and under different experimental conditions.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Melting Point | 8 °C | [4] |
| Boiling Point | 199-201 °C @ 3 mmHg | [4] |
| Density | 0.922 g/cm³ | [4] |
| Refractive Index | 1.4445 (@ 20°C) | [4] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| Stability | Stable under normal conditions | [1][5] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [2] |
| LogP (predicted) | 6.9536 | [2] |
Expert Insights:
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The high boiling point is consistent with its molecular weight and the polar phosphonate group, which increases intermolecular forces. Distillation for purification must be performed under a high vacuum to prevent thermal decomposition.
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The very high predicted LogP value of 6.95 confirms the compound's lipophilic (hydrophobic) nature, dominated by the C14 alkyl chain.[2] This suggests excellent solubility in nonpolar organic solvents like hexanes and dichloromethane, but poor solubility in water.[1]
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Its stability is generally high, but the phosphonate ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tetradecanephosphonic acid and ethanol.[1]
Synthesis Protocol: Michaelis-Arbuzov Reaction
Reaction Principle: The reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (1-bromotetradecane). The resulting intermediate then undergoes a dealkylation step, typically via an Sₙ2 mechanism, to yield the final phosphonate product.
Caption: Workflow for the synthesis of Diethyl 1-tetradecanephosphonate.
Step-by-Step Experimental Methodology
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Reactor Setup: Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.
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Charging Reactants: Charge the flask with 1.0 equivalent of 1-bromotetradecane. Add 1.2 to 1.5 equivalents of triethyl phosphite. The excess phosphite ensures the complete conversion of the alkyl bromide and can be removed later.
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Reaction Conditions:
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Begin stirring the mixture.
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Slowly heat the reaction mixture to 140-160 °C. The reaction is typically conducted neat (without solvent).
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Monitor the reaction progress by observing the reflux of the byproduct, bromoethane (boiling point: 38 °C), which will distill out of the reaction mixture and can be collected in a cooled trap. The reaction is generally complete when the evolution of bromoethane ceases (typically 3-6 hours).
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Workup and Purification:
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Allow the reaction mixture to cool to room temperature.
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Remove the excess triethyl phosphite by distillation under reduced pressure.
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The remaining crude product is then purified by fractional distillation under high vacuum (e.g., at ~3 mmHg) to yield the pure Diethyl 1-tetradecanephosphonate as a colorless liquid.[4] The literature boiling point of 199-201 °C at this pressure serves as a validation checkpoint for product identity.[4]
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Predicted Spectral Characteristics for Structural Verification
No publicly available spectra were found. However, based on the known structure, the following spectral characteristics can be reliably predicted. These predictions are essential for researchers to verify the identity and purity of their synthesized material.
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¹H NMR (Proton NMR):
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~4.1-4.0 ppm: A quintet or multiplet corresponding to the four protons of the two -O-CH₂ -CH₃ groups. The splitting is due to coupling with both the phosphorus atom (²J(P,H)) and the adjacent methyl protons.
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~1.7-1.5 ppm: A multiplet corresponding to the -P-CH₂ -CH₂- protons on the tetradecyl chain. These are shifted downfield due to the influence of the electron-withdrawing phosphonate group.
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~1.3 ppm: A triplet corresponding to the six protons of the two -O-CH₂-CH₃ groups.
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~1.25 ppm: A large, broad signal corresponding to the bulk of the methylene (-CH₂ -) protons in the middle of the tetradecyl chain.
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~0.88 ppm: A triplet corresponding to the terminal methyl (-CH₃ ) group of the tetradecyl chain.
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¹³C NMR (Carbon NMR):
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~61 ppm (doublet): Carbon of the -O-C H₂-CH₃ groups, split by the phosphorus atom (²J(P,C)).
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~30-22 ppm: A series of peaks for the carbons of the tetradecyl chain. The carbon directly attached to phosphorus (-P-C H₂-) will appear as a doublet with a large coupling constant (¹J(P,C)).
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~16 ppm (doublet): Carbon of the -O-CH₂-C H₃ groups, split by the phosphorus atom (³J(P,C)).
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~14 ppm: Carbon of the terminal -C H₃ group of the tetradecyl chain.
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IR Spectroscopy:
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2950-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.
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~1250 cm⁻¹: A very strong and characteristic P=O (phosphoryl) stretching absorption.
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~1050-1020 cm⁻¹: Strong P-O-C stretching vibrations.[6]
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z = 334.
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Fragmentation: Expect to see fragmentation patterns corresponding to the loss of ethoxy groups, ethylene, and cleavage along the long alkyl chain.
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Potential Applications and Future Research Directions
The unique structure of Diethyl 1-tetradecanephosphonate makes it a candidate for several advanced applications.
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Surfactants and Emulsifiers: With its distinct polar head and nonpolar tail, it is a classic surfactant structure.[1] It could be investigated for use in creating stable emulsions in industrial or pharmaceutical formulations, particularly where phosphate-based surfactants are undesirable.
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Precursor for Biologically Active Molecules: Phosphonic acids are known to be potent enzyme inhibitors because they can act as stable mimics of phosphate transition states. Diethyl 1-tetradecanephosphonate can be readily hydrolyzed to the corresponding tetradecylphosphonic acid. This long-chain phosphonic acid could be explored as an inhibitor for enzymes that process long-chain lipid phosphates. Furthermore, related α-aminophosphonates have shown potential as anticancer agents, suggesting that this compound could serve as a key intermediate for synthesizing novel therapeutic candidates.[7]
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Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces. This compound could be used to create self-assembled monolayers on surfaces like titania or alumina, rendering them hydrophobic. This has applications in anti-corrosion coatings, lubrication, and biomedical implants.
Safety and Handling
As an organophosphorus compound, appropriate safety precautions are mandatory.
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General Hazards: While some supplier data sheets indicate no specific hazards[5], others list risk statements for irritation to the eyes, respiratory system, and skin (R36/37/38).[4] It is prudent to handle the compound as a potential irritant.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.
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Handling: Avoid inhalation of vapors or mists. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5]
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Storage: Store in a cool, dry place in a tightly sealed container.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Trustworthiness Protocol: Always consult the most current Safety Data Sheet (SDS) provided by your chemical supplier before beginning any experimental work. The information provided here is for guidance and is based on available public data, which may not be exhaustive.
Conclusion
Diethyl 1-tetradecanephosphonate (CAS 5191-09-3) is a chemical compound with significant, albeit largely unexplored, potential. Its value lies in its well-defined amphiphilic structure, its predictable chemical reactivity, and its relationship to the broader class of biologically relevant organophosphonates. This guide has provided a framework for understanding its core properties, a reliable protocol for its synthesis, and a predictive basis for its analytical characterization. It is hoped that this technical synthesis will empower researchers to confidently incorporate this versatile molecule into their development programs for new materials and therapeutics.
References
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BIOFOUNT. (n.d.). 5191-09-3|1-十四烷基膦酸二乙酯. Retrieved from [Link][8]
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Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
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Arkat USA. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ARKIVOC, 2012(viii), 119-127. Retrieved from [Link]
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PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved from [Link][7]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link][6]
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